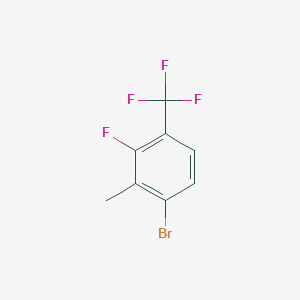
methyl 3-(difluoromethoxy)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(difluoromethoxy)-2-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O4 It is a derivative of benzoic acid, where the hydroxyl group at the second position and the difluoromethoxy group at the third position are key functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(difluoromethoxy)-2-hydroxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Esterification: The carboxyl group of salicylic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 2-hydroxybenzoate.
Difluoromethoxylation: The hydroxyl group at the third position is then substituted with a difluoromethoxy group. This can be achieved using difluoromethyl ether in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to control reaction conditions precisely.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The hydroxyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its structural similarity to bioactive molecules.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agrochemicals: Potential use in the development of herbicides or pesticides.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(difluoromethoxy)-2-hydroxybenzoate exerts its effects depends on its application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It may interact with specific receptors, altering cellular signaling pathways.
Molecular Targets and Pathways:
Enzymes: Targets include various hydrolases and oxidoreductases.
Receptors: Potential interactions with G-protein coupled receptors or ion channels.
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
Methyl 3-methoxy-2-hydroxybenzoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its chemical properties and reactivity.
Uniqueness:
Reactivity: The presence of the difluoromethoxy group enhances its reactivity in nucleophilic substitution reactions.
Applications: Its unique structure makes it suitable for specific applications in pharmaceuticals and agrochemicals that similar compounds may not be able to fulfill.
Properties
CAS No. |
2408972-66-5 |
|---|---|
Molecular Formula |
C9H8F2O4 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



